molecular formula C21H28N4O5 B4120782 N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide

N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide

Cat. No. B4120782
M. Wt: 416.5 g/mol
InChI Key: QNYBWLUQEOJXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology. ADX-10059 has been investigated for its potential use as a treatment for migraine headaches.

Mechanism of Action

N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide is a small molecule antagonist of the CGRP receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology. CGRP binds to the CGRP receptor, which is expressed on trigeminal nerve fibers and blood vessels in the head. This binding leads to vasodilation and the release of pro-inflammatory peptides, which contribute to migraine pain. N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide blocks the binding of CGRP to the CGRP receptor, which inhibits vasodilation and the release of pro-inflammatory peptides.
Biochemical and Physiological Effects:
N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to block CGRP-induced vasodilation and inhibit trigeminal nerve activation. This inhibition leads to a reduction in the release of pro-inflammatory peptides, which contributes to migraine pain. In clinical trials, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to reduce the frequency and severity of migraine headaches.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide also has some limitations for lab experiments. It is a highly specific antagonist of the CGRP receptor, which limits its use in studying other neuropeptides and receptors. It also has a relatively short half-life, which may limit its efficacy in certain experimental settings.

Future Directions

There are several future directions for research on N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide. One direction is to investigate its potential use in other neuropeptide-mediated disorders, such as cluster headaches and neuropathic pain. Another direction is to investigate its efficacy in combination with other migraine treatments, such as triptans and nonsteroidal anti-inflammatory drugs. Additionally, future research could focus on developing more potent and selective CGRP receptor antagonists with longer half-lives and improved pharmacokinetic profiles.

Scientific Research Applications

N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been investigated for its potential use as a treatment for migraine headaches. In preclinical studies, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to block CGRP-induced vasodilation and inhibit trigeminal nerve activation. In clinical trials, N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide has been shown to reduce the frequency and severity of migraine headaches.

properties

IUPAC Name

1-(1-adamantyl)-3-[2-(3-methyl-4-nitrophenoxy)propanoylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-12-5-17(3-4-18(12)25(28)29)30-13(2)19(26)23-24-20(27)22-21-9-14-6-15(10-21)8-16(7-14)11-21/h3-5,13-16H,6-11H2,1-2H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBWLUQEOJXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-methyl-4-nitrophenoxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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